2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol
Description
2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a nitrogen-containing compound featuring a cyclohexyl backbone substituted with a benzyl-cyclopropyl-amine group and an ethanol moiety. The cyclopropane ring introduces steric strain, which may influence its chemical reactivity and biological interactions. Its structural complexity and hybrid aromatic-alicyclic design make it a candidate for specialized organic synthesis or medicinal chemistry studies.
Properties
IUPAC Name |
2-[[2-[benzyl(cyclopropyl)amino]cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c21-13-12-19-17-8-4-5-9-18(17)20(16-10-11-16)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,21H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPOXUMGAARBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCCO)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol typically involves multi-step organic reactionsThe final step involves the addition of an ethanol group under controlled conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalysts and specific reaction conditions to ensure efficiency. The use of automated reactors and continuous flow systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and ethanol groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share core features such as ethanolamine backbones, benzyl-substituted amines, and heterocyclic or alicyclic rings. Key differences lie in substituent groups, ring systems, and stereochemistry.
Table 1: Structural and Physicochemical Comparison
Key Observations
- Ring Systems : The target compound’s cyclohexyl ring provides conformational flexibility compared to pyrrolidine (Compound 3, 7) or piperidine (Compound 8 in ) . Cyclopropane’s strain may enhance reactivity but reduce stability relative to saturated rings.
- The carbamic acid ester in CAS 1353982-97-4 introduces hydrolytic sensitivity, unlike the stable ethanol group in the target compound .
- Steric and Electronic Effects : The cyclopropane ring in the target compound and Compound 7 introduces steric hindrance, which could modulate receptor-binding specificity compared to isopropyl or methyl substituents (e.g., Compound 3, 5) .
Physicochemical Properties
- Boiling Point: Ethanol, 2-(cyclohexylamino)- (CAS 2842-38-8) has a documented boiling point of 397.50 K, serving as a baseline for ethanolamine derivatives . The target compound’s higher molecular weight and substituents likely elevate its boiling point beyond this range.
- Molecular Weight Trends: The target compound (315.46 g/mol) is intermediate in mass between simpler ethanolamines (e.g., 143.23 g/mol for CAS 2842-38-8) and bulkier analogs like CAS 1353982-97-4 (333.48 g/mol) .
Biological Activity
2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions, mechanisms, and effects based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a benzyl and cyclopropyl amino group, which contributes to its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and cardiovascular system.
Receptor Interactions
Research indicates that this compound may exhibit affinity for several receptor types, particularly the adenosine receptors. In studies evaluating similar compounds, it was found that variations in the alkyl groups significantly influenced receptor binding affinities. For instance, derivatives with cycloalkyl substitutions demonstrated moderate to high affinities for A3 adenosine receptors (AR) .
Table 1: Affinity of Related Compounds at Adenosine Receptors
| Compound | K_i (hA3AR) μM | K_i (hA1AR) μM | K_i (hA2AAR) μM |
|---|---|---|---|
| Benzyl-cyclohexyl derivative | 0.051 ± 0.017 | 2.73 ± 0.58 | 1.70 ± 0.95 |
| Cyclopropyl derivative | 1.87 ± 0.89 | 22% inhibition | 25% inhibition |
This table illustrates how structural modifications can lead to varying affinities for specific receptors, thereby influencing pharmacological effects.
Antimicrobial Activity
Preliminary studies have highlighted the compound's potential antimicrobial properties. Similar alkaloids have shown significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study involving synthesized monomeric alkaloids, compounds structurally related to this compound demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 32 µg/mL .
Case Study 2: Neurological Effects
Another investigation focused on the neuropharmacological effects of similar compounds, revealing that derivatives could modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Behavioral assays indicated potential anxiolytic effects in animal models, suggesting therapeutic applications in anxiety disorders.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Modulation : Binding to adenosine receptors may influence cAMP levels and neuronal excitability.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
- Neurotransmitter Interaction : Alterations in serotonin and dopamine signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
